molecular formula C18H16N4O3 B11978864 N'-(3-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 303106-41-4

N'-(3-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11978864
CAS No.: 303106-41-4
M. Wt: 336.3 g/mol
InChI Key: DBUAMNZOVDLIHH-YBFXNURJSA-N
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Description

N’-(3-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a hydroxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-hydroxybenzaldehyde with 3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imine bond can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(3-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The hydroxybenzylidene moiety can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-Hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
  • N’-(3-Methoxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(3-Hydroxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(3-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the pyrazole ring enhances its potential for diverse applications in research and industry.

Properties

CAS No.

303106-41-4

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16N4O3/c1-25-15-7-3-5-13(9-15)16-10-17(21-20-16)18(24)22-19-11-12-4-2-6-14(23)8-12/h2-11,23H,1H3,(H,20,21)(H,22,24)/b19-11+

InChI Key

DBUAMNZOVDLIHH-YBFXNURJSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)O

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)O

Origin of Product

United States

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